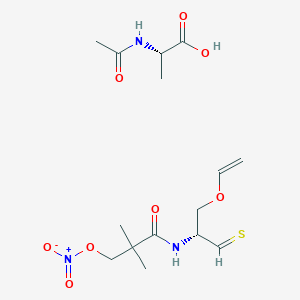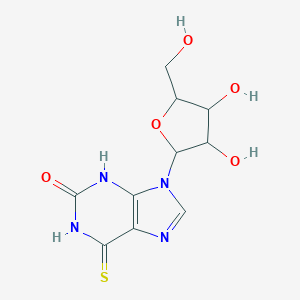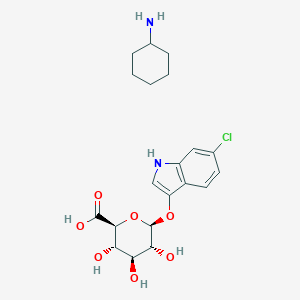![molecular formula C7H4ClN3O B152734 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one CAS No. 88820-44-4](/img/structure/B152734.png)
7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one involves various strategies. For instance, the synthesis of NMDA glycine-site antagonists with a similar pyridazinoquinoline structure was achieved by modifying the alkyl substituent on the alpha-carbon, which affected the binding affinity. These analogues demonstrated improved drug-like properties, including cellular permeability, solubility, and oral absorption . Another approach involved the transformation of 7-chloro-1,2-dihydropyrimido[5,4-e]-as-triazine into disubstituted pyrimidotriazines through reactions with different nucleophiles, which included a series of hydrolysis, addition, and oxidation steps . Additionally, the synthesis of chlorinated imidazo and triazolopyridazine derivatives was performed, indicating that nucleophilic substitutions on these compounds are most facile at specific positions .
Molecular Structure Analysis
The molecular structure of chlorinated pyridazine analogs has been extensively studied. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and its structure was confirmed using various spectroscopic techniques, including IR, NMR, LC-MS, and XRD. The compound crystallized in the monoclinic crystal system with the space group P21/c. Density functional theory (DFT) calculations were performed to compare theoretical and experimental values, and the HOMO-LUMO energy gap along with global reactivity descriptors were determined. The structure exhibited intermolecular hydrogen bonding and a rare C-Cl...cg interaction .
Chemical Reactions Analysis
The reactivity of chlorinated pyridazine derivatives varies depending on the substitution pattern. For example, the reactivity of 7-chloro-1,2-dihydropyrimido[5,4-e]-as-triazine with different nucleophiles led to various disubstituted products, demonstrating the compound's versatility in chemical reactions. The presence of certain substituents and the use of catalysts like silver oxide facilitated oxidative steps necessary for the formation of these products . The study of perchloroimidazo and perchlorotriazolopyridazine compounds revealed that nucleophilic substitutions are more likely to occur at the least hindered positions, which is crucial for designing targeted chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridazine derivatives are influenced by their molecular structure. The synthesized compounds often exhibit improved drug-like properties, such as solubility and oral absorption, which are essential for pharmaceutical applications . The crystalline structure, as well as the intermolecular interactions, play a significant role in the stability and reactivity of these compounds. For instance, the presence of intermolecular hydrogen bonds and halogen interactions can affect the compound's melting point, solubility, and reactivity .
Aplicaciones Científicas De Investigación
Novel Syntheses and Heterocyclic Chemistry
Research into 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one has led to the development of novel synthetic routes for tricyclic and N-aryl pyrimidones. These compounds have been synthesized through reactions involving 2-methylthio-2-imidazoline and 2-methylthio-1,4,5,6-tetrahydro-2-pyrimidine amidated 2-chloro-3-pyridine- and 2-chloro-3-pyrazinecarbonyl chlorides, resulting in a series of linearly fused N-aryl pyrimidones. These synthetic pathways offer new avenues for the exploration of heterocyclic chemistry and potential applications in medicinal chemistry and material sciences (Friary, McPhail, & Seidl, 1993).
Antimicrobial Activity
Some derivatives of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one have been synthesized and evaluated for their preliminary antimicrobial activity. These compounds have shown promising results against various microbial strains, indicating their potential use in developing new antimicrobial agents. The synthesis of new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives from the cyclo-condensation of α,β-unsaturated ketones and 6-aminothiouracil is a notable example, highlighting the versatility of this chemical scaffold in generating bioactive molecules (El-Gazzar, Aly, Zaki, & Hafez, 2008).
Exploration of Chemical Space
The compound has also been part of studies aimed at exploring unconquered chemical space, such as the creation of virtual exploratory heterocyclic libraries containing over 200 unconquered bicyclic heteroaromatic rings with potential medicinal interest. This research underscores the importance of novel heterocyclic scaffolds like 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one in expanding chemical diversity and discovering new pharmacophores (Thorimbert, Botuha, & Passador, 2018).
Chemoselective Synthesis
Researchers have developed a one-pot, telescopic approach for the chemoselective synthesis of substituted benzo[e]pyrido/pyrazino/pyridazino[1,2-b][1,2,4]thiadiazine dioxides, demonstrating the compound's utility in creating complex heterocyclic systems. This method involves the sulfonylation of 2-aminopyridines/pyrazines/pyridazine with 2-chloro benzene sulfonyl chloride followed by a Cu(I) catalyzed Ullmann-type C-N coupling reaction. The process highlights the compound's role in facilitating the synthesis of molecules with potential biological significance, including anti-inflammatory activities (Padmaja, Balamurali, & Chanda, 2019).
Propiedades
IUPAC Name |
7-chloropyrimido[1,2-b]pyridazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-5-1-2-6-9-7(12)3-4-11(6)10-5/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXYHYWWWQIEMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=O)C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349046 |
Source


|
| Record name | 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one | |
CAS RN |
88820-44-4 |
Source


|
| Record name | 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)






![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)



